
CID 71373329
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier CID 71373329 is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of CID 71373329 involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves a series of chemical reactions that include the use of specific reagents and catalysts to achieve the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure efficiency and cost-effectiveness. The industrial production methods often involve continuous flow processes, which allow for the large-scale synthesis of the compound with consistent quality. The use of advanced technologies and equipment ensures that the compound is produced with minimal impurities and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: CID 71373329 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the transformation of the compound into different products.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to optimize the reaction and achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.
Applications De Recherche Scientifique
CID 71373329 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its interactions with biological molecules and its potential therapeutic effects. In medicine, it is investigated for its potential use in drug development and treatment of diseases. In industry, it is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of CID 71373329 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in its action include signaling pathways, enzymatic reactions, and receptor interactions. The precise mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
CID 71373329 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar structures or functional groups, but this compound may exhibit distinct properties or activities that make it valuable for specific applications. Some similar compounds include those with similar chemical backbones or functional groups, but with different substituents or modifications that alter their properties.
Conclusion
This compound is a versatile compound with significant scientific and industrial applications Its unique properties and interactions make it valuable for various research and development efforts
Propriétés
Numéro CAS |
63121-21-1 |
|---|---|
Formule moléculaire |
C24H27CrO5P |
Poids moléculaire |
478.4 g/mol |
InChI |
InChI=1S/C24H27O5P.Cr/c1-4-6-15-30(16-7-5-2,24(29-3)20-11-9-8-10-12-20)23(19-28)22(18-27)21(17-26)13-14-25;/h8-13H,4-7,15-16H2,1-3H3; |
Clé InChI |
NQVKKTOYUNLDDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=C(C1=CC=CC=C1)OC)(CCCC)C(=C=O)C(=C=O)C(=C=O)C=C=O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


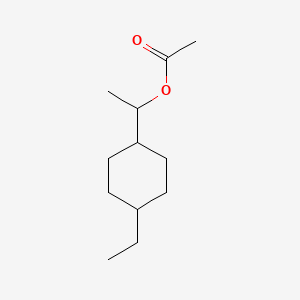
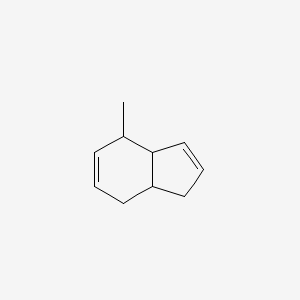
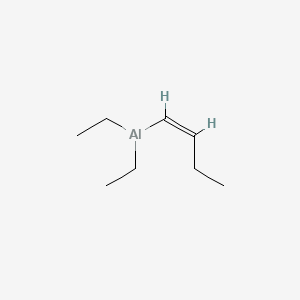
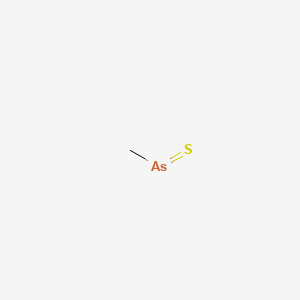

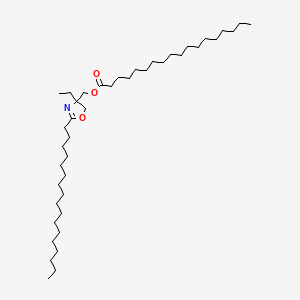
![N-[(6Z,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl]-2-methylpropanamide](/img/structure/B13780291.png)
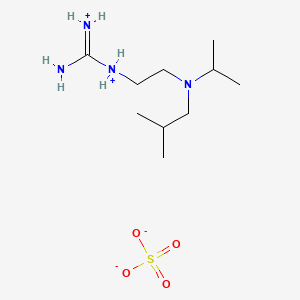
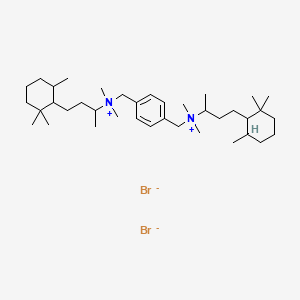
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)



![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)
